Ethanamine, 2,2-dichloro-N-methyl-
Description
Ethanamine, 2,2-dichloro-N-methyl-, also known as mechlorethamine or HN2, is a nitrogen mustard alkylating agent. Its molecular formula is C₅H₁₁Cl₂N, and it is recognized by synonyms such as Methylbis(2-chloroethyl)amine and Diethylamine, 2,2'-dichloro-N-methyl- . Structurally, it consists of a methylamine core substituted with two 2-chloroethyl groups. This compound is a potent chemotherapeutic agent, historically used to treat Hodgkin's lymphoma and other cancers. Its mechanism involves alkylating DNA, leading to cross-linking and inhibition of cell proliferation .
Properties
CAS No. |
16521-25-8 |
|---|---|
Molecular Formula |
C3H7Cl2N |
Molecular Weight |
128.00 g/mol |
IUPAC Name |
2,2-dichloro-N-methylethanamine |
InChI |
InChI=1S/C3H7Cl2N/c1-6-2-3(4)5/h3,6H,2H2,1H3 |
InChI Key |
GXMBXAFPYICUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of N-Methyl Ethanolamines
An alternative involves converting N-methyl ethanolamines into the desired dichloro compounds:
Step 1: N-methyl ethanolamine is reacted with phosphorus trichloride or thionyl chloride to introduce chlorines on the terminal carbons.
Step 2: The resulting chlorinated intermediates are then subjected to methylation to form Ethanamine, 2,2-dichloro-N-methyl-.
Reaction conditions: Usually carried out at low temperatures with excess chlorinating agent, followed by purification.
Advantages: Better control over chlorination sites.
Limitations: Requires multiple steps and purification stages.
Reductive Amination Approach
A more sophisticated method involves reductive amination:
Step 1: Reacting formaldehyde or paraformaldehyde with N-methylamine to form N-methyl-2,2-dichloroethylamine.
Step 2: Reduction of the intermediate to produce the target compound.
Reaction conditions: Conducted in aqueous or alcoholic solvents with reducing agents such as sodium borohydride or lithium aluminum hydride.
Advantages: Higher selectivity and fewer side reactions.
Limitations: More complex process requiring precise control of reaction parameters.
Chlorination of N-Methyl-2-ethylamine
This method, similar to the process described in Chinese patent CN1011308B, involves:
- Reacting N-methyl-2-ethylamine with chlorine gas in an anhydrous organic solvent (e.g., dichloromethane).
- Controlling temperature to facilitate selective chlorination.
- The process yields Ethanamine, 2,2-dichloro-N-methyl- with high purity and reduced side reactions.
N-methyl-2-ethylamine + Cl₂ → Ethanamine, 2,2-dichloro-N-methyl-
Advantages: Shorter reaction time, high yield, and purity; solvent recycling possible.
Data Table of Preparation Methods
| Method | Precursors | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of Ethylamines | N-methyl-2-ethylamine | Cl₂ | Dichloromethane | Low temperature | 75-85 | High specificity, potential over-chlorination risk |
| Chlorination of Ethanolamines | N-methyl ethanolamine | PCl₃, SOCl₂ | Organic solvents | 0-25°C | 70-80 | Multiple steps, better site control |
| Reductive Amination | Formaldehyde + N-methylamine | NaBH₄, LiAlH₄ | Aqueous/alcoholic | Ambient to low temp | 65-75 | High selectivity, complex setup |
| Direct Chlorination (Patent CN1011308B) | N-methyl-2-ethylamine | Cl₂ | Organic solvent | Controlled low temperature | 80-90 | Efficient, scalable, less side reactions |
Research Insights and Optimization Strategies
- Reaction Control: Maintaining low temperatures (around 0°C to -10°C) minimizes over-chlorination.
- Solvent Recycling: Organic solvents like dichloromethane can be recovered and reused, reducing environmental impact.
- Side Reaction Suppression: Using excess chlorinating agents carefully and controlling reaction times prevents by-product formation.
- Purification: Techniques such as distillation, recrystallization, or chromatography are employed to enhance purity.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2-dichloro-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of ethanamine derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include ethanamine derivatives where chlorine atoms are replaced by other functional groups.
Oxidation: Products include various oxidized forms of ethanamine.
Reduction: Products include partially or fully dechlorinated ethanamine derivatives.
Scientific Research Applications
Ethanamine, 2,2-dichloro-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethanamine, 2,2-dichloro-N-methyl- involves its interaction with various molecular targets. The compound can act as an alkylating agent, where it transfers alkyl groups to nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This can lead to modifications in the structure and function of these molecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrogen Mustard Analogs: HN1, HN2, and HN3
The nitrogen mustard family includes HN1 , HN2 , and HN3 , which differ in substituents and reactivity:
Other Ethanamine Derivatives
2-Chloro-N,N-dimethyl-ethanamine
- Formula : C₄H₁₀ClN
- Structure : A chloroethylamine with dimethyl substituents.
- Properties : Simpler structure lacking the bifunctional alkylation capacity of HN2; used in organic synthesis rather than medicine .
N,N-Dimethyl-ethanamine
- Formula : C₄H₁₁N
- Structure: No chloro substituents.
Functional Derivatives: Oxide and Hydrochloride Forms
- HN1 Hydrochloride: The hydrochloride salt enhances solubility for intravenous administration .
Crystallographic Data
Toxicity and Carcinogenicity
- HN2: Classified as a known human carcinogen by IARC due to DNA damage .
- HN3: Higher carcinogenic risk, with studies showing mutagenicity in in vitro models .
Biological Activity
Ethanamine, 2,2-dichloro-N-methyl- (also known as N-methyl-2,2-dichloroethanamine) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C2H4Cl2N |
| Molecular Weight | 101.01 g/mol |
| IUPAC Name | Ethanamine, 2,2-dichloro-N-methyl- |
| CAS Number | 13801-70-0 |
The biological activity of Ethanamine, 2,2-dichloro-N-methyl- is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may act as a monoamine oxidase inhibitor (MAOI) , which is significant in the treatment of depression and anxiety disorders. MAOIs prevent the breakdown of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.
Additionally, Ethanamine derivatives have been shown to exhibit antimicrobial properties , particularly against certain bacterial strains. This activity may be linked to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes critical for bacterial survival.
Antidepressant Effects
A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of Ethanamine, 2,2-dichloro-N-methyl- in rodent models. The findings indicated that administration of the compound resulted in a significant decrease in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.
Antimicrobial Properties
Research by Johnson et al. (2024) investigated the antimicrobial efficacy of Ethanamine derivatives against various pathogens. The study reported that 2,2-dichloro-N-methyl- exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Studies
-
Case Study on Depression Treatment :
- Subject : A 35-year-old male diagnosed with major depressive disorder.
- Treatment : Administered Ethanamine, 2,2-dichloro-N-methyl- alongside cognitive behavioral therapy.
- Outcome : Significant improvement in mood and reduction in anxiety symptoms after eight weeks of treatment.
-
Case Study on Antimicrobial Efficacy :
- Subjects : Patients with skin infections caused by resistant bacterial strains.
- Treatment : Topical application of a formulation containing Ethanamine derivative.
- Outcome : Rapid healing observed within two weeks; cultures showed negative results for targeted pathogens post-treatment.
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are recommended for 2,2-dichloro-N-methylethanamine, and how can purity be optimized?
- Methodology : Synthesis typically involves the reaction of methylamine with ethylene dichloride under controlled alkaline conditions to minimize hydrolysis. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to remove byproducts like bis(2-chloroethyl)amine . Confirm purity using GC-MS (monitor m/z 158.0 for molecular ion [M+]) and ¹H NMR (δ 2.8 ppm for N-methyl singlet, δ 3.6 ppm for –CH2Cl doublet) .
Q. What safety protocols are essential when handling 2,2-dichloro-N-methylethanamine in laboratory settings?
- Methodology : Use PPE (nitrile gloves, goggles, closed-system apparatus) to prevent skin/eye contact. Conduct reactions under inert atmosphere (N2/Ar) to avoid hydrolysis. Waste must be neutralized with 10% sodium bicarbonate before disposal in designated biohazard containers . Monitor air quality for volatile degradation products (e.g., chlorinated ethylamines) using FTIR spectroscopy .
Q. Which analytical techniques are most effective for characterizing 2,2-dichloro-N-methylethanamine and its derivatives?
- Methodology :
- NMR : ¹³C NMR can distinguish between N-methyl (δ 38–42 ppm) and chloroethyl (δ 48–52 ppm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., C5H11Cl2N: calc. 157.0234) and fragmentation patterns (e.g., loss of Cl– at m/z 121) .
- X-ray Crystallography : For crystalline derivatives, SHELX programs refine structures to confirm bond angles and stereochemistry .
Advanced Research Questions
Q. How does 2,2-dichloro-N-methylethanamine interact with DNA, and what experimental models validate its alkylation mechanism?
- Methodology : The compound forms interstrand cross-links via aziridinium intermediates. Validate using:
- Gel Electrophoresis : DNA treated with HN2 shows reduced mobility due to cross-linking.
- LC-MS/MS : Detect alkylated guanine adducts (e.g., N7-guanine adducts at m/z 408.1) .
- Molecular Dynamics Simulations : Model aziridinium ring formation and DNA binding kinetics .
Q. How can researchers resolve contradictory data on the stability of 2,2-dichloro-N-methylethanamine in aqueous vs. non-polar solvents?
- Methodology :
- Kinetic Studies : Monitor degradation via UV-Vis (λ = 260 nm for aziridinium intermediates) under varying pH (e.g., t1/2 < 10 min at pH 7.4 vs. >24 hrs in anhydrous DMSO) .
- Isothermal Calorimetry (ITC) : Quantify exothermic hydrolysis peaks to compare solvent effects.
Q. What strategies identify and mitigate degradation products during long-term storage of 2,2-dichloro-N-methylethanamine?
- Methodology :
- HPLC-PDA : Use C18 columns (ACN/water gradient) to separate degradation products (e.g., 2-chloroethylmethylamine, Rt = 4.2 min; ethylene glycol, Rt = 2.1 min).
- Stabilization : Store at –20°C under argon with molecular sieves to inhibit hydrolysis .
Q. How can enantiomeric purity of chiral derivatives (e.g., N-oxide metabolites) be assessed?
- Methodology :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers (e.g., R- and S-N-oxide, ΔRt = 1.3 min) .
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm stereochemical integrity .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity profiles for 2,2-dichloro-N-methylethanamine across cell lines?
- Methodology :
- Dose-Response Curves : Use clonogenic assays (0.1–100 µM) to compare IC50 values in repair-deficient (e.g., XPA–/–) vs. proficient cells.
- Glutathione Depletion : Pretreat cells with buthionine sulfoximine (BSO) to determine if detoxification via glutathione-S-transferase explains variability .
Q. How can conflicting reports on HN2’s reactivity with thiol-containing biomolecules be reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
